3-Phenyl-L-serine
Overview
Description
3-Phenyl-L-serine (3-PS) is an important amino acid derivative that has a wide range of applications in the scientific community. It is also known as L-threo-Phenylserine and is a valuable chiral synthon . It is a L-phenylalanine derivative carrying a hydroxy substituent at position 3 .
Synthesis Analysis
The synthesis of 3-Phenyl-L-serine can be achieved from Benzaldehyde and Glycine . It is also used as a building block of peptide antibiotics .Molecular Structure Analysis
The molecular formula of 3-Phenyl-L-serine is C9H11NO3 . It has a molecular weight of 181.19 . The structure includes a phenyl group attached to the L-serine molecule .Chemical Reactions Analysis
3-Phenyl-L-serine is a valuable chiral synthon, which means it is used as a building block in the synthesis of other complex molecules . It has been used for obtaining β-mercaptophenylalanine .Physical And Chemical Properties Analysis
3-Phenyl-L-serine has a melting point of 178-181°C . It is slightly soluble in acetonitrile and sparingly soluble in methanol and water . It is a solid substance and its color ranges from white to off-white .Scientific Research Applications
Serine's Metabolic Importance : L-serine, synthesized from the glycolytic intermediate 3-phosphoglycerate, is crucial for producing proteins, membrane lipids, nucleotides, and neuroactive amino acids like d-serine and glycine. It's particularly vital in the brain, where it's involved in neuron-glial relationships and may support energy metabolism in differentiating neurons and other glia cells (Yamasaki et al., 2001).
Serine in Cancer : L-serine synthesis is linked to cancer, with the enzyme PHGDH (D-3-phosphoglycerate dehydrogenase) playing a critical role. PHGDH is highly expressed in some tumors, influencing the serine biosynthesis pathway and possibly promoting tumor growth (Zhao et al., 2020).
Serine Biosynthesis Pathways : In cyanobacteria, the phosphorylated pathway for serine biosynthesis, including the conversion of D-3-phosphoglycerate to L-serine, is essential for the overall serine pool, indicating its significant role in microorganisms (Klemke et al., 2015).
Neuroglial and Glioglial Relationships : L-serine synthesized by glial cells is crucial for brain function, supporting neuron survival and differentiation. The enzyme 3-phosphoglycerate dehydrogenase (3PGDH) is expressed preferentially in specific glial cells, emphasizing the importance of L-serine in neural metabolism (Furuya & Watanabe, 2003).
L-Serine Production Engineering : Research on Corynebacterium glutamicum for L-serine production has shown that genetic modifications can enhance L-serine yield, demonstrating its industrial and biotechnological importance (Zhang et al., 2019).
Serine Deficiency Disorders : Defects in serine biosynthesis enzymes lead to severe neurological symptoms, highlighting the critical role of L-serine in the nervous system. Treatment with L-serine has shown benefits in preventing or ameliorating symptoms if started early (El-Hattab, 2016).
Role in Necrosis Signaling : The receptor-interacting serine-threonine kinase 3 (RIP3), a key molecule in necrosis signaling, involves serine in its pathway, indicating a role in physiological and pathological conditions like tissue damage and immunity (Sun et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGNTVUSQUXPS-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863731, DTXSID401296197 | |
Record name | L-threo-3-Phenylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-threo-3-Phenylserine | |
CAS RN |
7695-56-9, 6254-48-4 | |
Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7695-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-β-Hydroxy-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6254-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-L-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylserine, threo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-threo-3-Phenylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-L-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLSERINE, THREO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91VU0G1B7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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